molecular formula C14H28O5S B3041942 N-Octyl-beta-D-thiogalactopyranoside CAS No. 42891-16-7

N-Octyl-beta-D-thiogalactopyranoside

Cat. No. B3041942
CAS RN: 42891-16-7
M. Wt: 308.44 g/mol
InChI Key: CGVLVOOFCGWBCS-HTOAHKCRSA-N
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Description

N-Octyl-beta-D-thiogalactopyranoside (OTG) is a mild nonionic detergent used for cell lysis or to solubilize membrane proteins without denaturing them . This is particularly useful for crystallizing them or reconstituting them into lipid bilayers . It has a critical micelle concentration of 9 mM .


Synthesis Analysis

The synthesis of N-Octyl-beta-D-thiogalactopyranoside starts from D-glucose, which is prepared with acetic anhydride and concentrated sulfuric acid to give α-D-glucopyranose pentaacetate . This is then reacted with hydrogen bromide to give 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide . This yields the isothiuronium salt 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-1-isothiuronium bromide with thiourea in acetone . The nucleophilic thiolate anion formed after neutralization and reduction with sodium sulfite to the thiol in the alkaline reacts again almost quantitatively with 1-bromoctane to N-octyl-2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside .


Molecular Structure Analysis

The molecular formula of N-Octyl-beta-D-thiogalactopyranoside is C14H28O5S . It has a molecular weight of 308.43 g/mol .


Chemical Reactions Analysis

N-Octyl-beta-D-thiogalactopyranoside is resistant to degradation by beta-glucosidase enzymes due to the presence of the thioether linkage .


Physical And Chemical Properties Analysis

N-Octyl-beta-D-thiogalactopyranoside is a colorless waxy semi-solid . It has a melting point of 125 to 131 °C . The storage temperature is -20°C .

Scientific Research Applications

Membrane Biochemistry and Protein Solubilization

N-Octyl-beta-D-thiogalactopyranoside (OTG) has been identified as a useful non-ionic detergent in membrane biochemistry. Its properties facilitate the solubilization of membrane proteins without causing their inactivation, making it an effective tool for studying membrane-associated proteins. OTG has been shown to be superior to its analogs in stability and cost-effectiveness, enhancing its applicability in biochemical research (Saito & Tsuchiya, 1984).

Applications in Two-Dimensional Crystallization

OTG has been utilized in two-dimensional crystallization of various membrane proteins, a technique critical for structural analysis. Its inclusion in crystallization trials has led to the production of larger and more coherent two-dimensional crystals, beneficial for electron crystallography and atomic force microscopy studies (Chami et al., 2001).

Molecular Dynamics and Micelle Studies

The impact of carbohydrate stereochemistry on the properties of glycolipid micelles has been explored through molecular dynamics simulations involving OTG. These studies provide insights at the atomic level, contributing to a better understanding of micellar systems in lyotropic phases (Chong, Hashim, & Bryce, 2006).

Synthesis and Biochemical Applications

Research on OTG also includes its efficient synthesis and evaluation of its effects on biochemical processes, such as enzyme activity. Studies have shown that various alkyl glycosides, including OTG, can be synthesized with high yield and purity, and they significantly affect the kinetic and physical properties of certain enzymes (Rosevear, VanAken, Baxter, & Ferguson-Miller, 1980).

Enzymatic Synthesis of OTG

Innovative approaches have been explored for the enzymatic synthesis of OTG. For instance, the use of Bacillus spore-displayed β-galactosidase in non-aqueous media significantly improved the synthesis process, demonstrating the potential of biotechnological methods in producing OTG (Bae, Choi, & Pan, 2011).

Interaction with Lipid Membranes

The interaction of OTG with lipid membranes has been a subject of study, particularly its thermodynamic properties and effects on membrane fluidity. Such studies contribute to a deeper understanding of the behavior of nonionic surfactants in biological systems (Wenk & Seelig, 1997).

properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O5S/c1-2-3-4-5-6-7-8-20-14-13(18)12(17)11(16)10(9-15)19-14/h10-18H,2-9H2,1H3/t10-,11+,12+,13-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVLVOOFCGWBCS-HTOAHKCRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53720325

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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